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molecular formula C12H16O4 B8427184 Methyl 4-hydroxy-3-(2-methoxyethyl)-5-methylbenzoate

Methyl 4-hydroxy-3-(2-methoxyethyl)-5-methylbenzoate

Cat. No. B8427184
M. Wt: 224.25 g/mol
InChI Key: SNLRCFBSPDDDLH-UHFFFAOYSA-N
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Patent
US08119422B2

Procedure details

A solution of methyl 4-(tert-butyldimethylsilyloxy)-3-(2-hydroxyethyl)-5-methylbenzoate (48 mg, 0.148 mmol) in dichloromethane (3 mL) was treated with sodium bicarbonate (60 mg, 4 equivalents) and methyl triflate (68 uL, 4 equivalents). the reaction was stirred at room temperature for 16 h by which time TLC analysis indicated ˜50% conversion. The reaction was then diluted with ethyl acetate (20 mL) and filtered. The filtrate was evaporated to dryness. The residue was dissolved in THF (5 mL) and tetrabutylammonium fluoride (60 mg, 1.5 equivalents) was added. The reaction was stirred at room temperature. after 5 minutes, TLC analysis indicated complete conversion. The solvent was removed under educed pressure and the residue was dissolved in ethyl acetate (1 mL) and purified by preparative TLC on silica using 25% ethyl acetate/hexanes. Yield=13 mg (40%).
Name
methyl 4-(tert-butyldimethylsilyloxy)-3-(2-hydroxyethyl)-5-methylbenzoate
Quantity
48 mg
Type
reactant
Reaction Step One
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
68 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
60 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Si]([O:8][C:9]1[C:18]([CH3:19])=[CH:17][C:12]([C:13]([O:15][CH3:16])=[O:14])=[CH:11][C:10]=1[CH2:20][CH2:21][OH:22])(C(C)(C)C)(C)C.[C:23](=O)(O)[O-].[Na+].O(C)S(C(F)(F)F)(=O)=O.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>ClCCl.C(OCC)(=O)C>[OH:8][C:9]1[C:18]([CH3:19])=[CH:17][C:12]([C:13]([O:15][CH3:16])=[O:14])=[CH:11][C:10]=1[CH2:20][CH2:21][O:22][CH3:23] |f:1.2,4.5|

Inputs

Step One
Name
methyl 4-(tert-butyldimethylsilyloxy)-3-(2-hydroxyethyl)-5-methylbenzoate
Quantity
48 mg
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OC1=C(C=C(C(=O)OC)C=C1C)CCO
Name
Quantity
60 mg
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
68 μL
Type
reactant
Smiles
O(S(=O)(=O)C(F)(F)F)C
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
60 mg
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 16 h by which time TLC analysis
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in THF (5 mL)
STIRRING
Type
STIRRING
Details
The reaction was stirred at room temperature
WAIT
Type
WAIT
Details
after 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The solvent was removed
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate (1 mL)
CUSTOM
Type
CUSTOM
Details
purified by preparative TLC on silica using 25% ethyl acetate/hexanes

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
OC1=C(C=C(C(=O)OC)C=C1C)CCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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